molecular formula C12H15N5O5 B255855 N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

Cat. No. B255855
M. Wt: 309.28 g/mol
InChI Key: IUVQZUFDAPUIAZ-RVDMUPIBSA-N
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Description

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide, also known as NHA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as a fluorescent probe for detecting metal ions. In cancer treatment, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells through its ability to induce apoptosis. Additionally, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been found to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been used as a fluorescent probe for detecting metal ions in water, which has potential applications in environmental monitoring.

Mechanism Of Action

The mechanism of action of N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been found to inhibit the activity of various enzymes involved in cell proliferation and survival, such as DNA topoisomerases and histone deacetylases.

Biochemical And Physiological Effects

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been used as a fluorescent probe for detecting metal ions in water.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a potential candidate for cancer treatment. Additionally, N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide has been found to exhibit antimicrobial activity, which makes it a potential candidate for developing new antibiotics. However, one limitation of using N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide, including the development of more efficient synthesis methods, the exploration of its potential applications in cancer treatment and antimicrobial activity, and the investigation of its toxicity and safety in vivo. Furthermore, the use of N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide as a fluorescent probe for detecting metal ions in water has potential applications in environmental monitoring.

Synthesis Methods

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide.

properties

Product Name

N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

N-[(1E)-1-(carbamoylhydrazinylidene)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H15N5O5/c1-7(19)14-10(6-18)11(15-16-12(13)20)8-2-4-9(5-3-8)17(21)22/h2-5,10,18H,6H2,1H3,(H,14,19)(H3,13,16,20)/b15-11+

InChI Key

IUVQZUFDAPUIAZ-RVDMUPIBSA-N

Isomeric SMILES

CC(=O)NC(CO)/C(=N/NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-]

SMILES

CC(=O)NC(CO)C(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(CO)C(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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